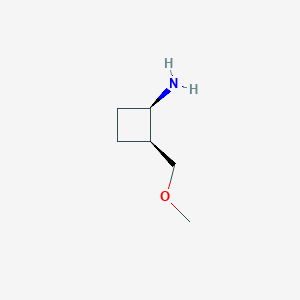
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide is a chemical compound with the molecular formula C₈H₂₀BrN₃O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide typically involves the reaction of triethylamine with hydrazine and bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Step 1: Triethylamine reacts with hydrazine to form N,N,N-triethylhydrazinium.
Step 2: The intermediate product then reacts with bromoacetyl bromide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved include:
Enzyme inhibition: By binding to the active site, the compound can inhibit enzyme function.
Protein interaction: It can interact with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
N,N,N-Triethyl-2-hydrazinyl-2-oxoethanaminium bromide can be compared with other similar compounds such as:
- 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide
- Girard reagent T
- Girard reagent P
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various molecular targets. This makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H20BrN3O |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
triethyl-(2-hydrazinyl-2-oxoethyl)azanium;bromide |
InChI |
InChI=1S/C8H19N3O.BrH/c1-4-11(5-2,6-3)7-8(12)10-9;/h4-7,9H2,1-3H3;1H |
Clave InChI |
UUYWQXXFDMDPJW-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CC(=O)NN.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboximidamide](/img/structure/B12957482.png)

![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)





